molecular formula C9H16O6 B14673063 Dimethyl (2,2-dimethoxyethyl)propanedioate CAS No. 51534-81-7

Dimethyl (2,2-dimethoxyethyl)propanedioate

Cat. No.: B14673063
CAS No.: 51534-81-7
M. Wt: 220.22 g/mol
InChI Key: HPCPJKAFKIAFOK-UHFFFAOYSA-N
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Description

Dimethyl (2,2-dimethoxyethyl)propanedioate is a malonate-derived ester featuring a 2,2-dimethoxyethyl substituent at the central carbon of the propanedioate backbone. This compound is synthesized via nitro-Mannich/lactamisation cascades or through cyclization reactions involving diols and carbonyl-protecting agents, as seen in related malonate derivatives . Its applications span pharmaceutical intermediates and specialty polymer synthesis due to its reactive ester groups and functionalized side chains.

Properties

CAS No.

51534-81-7

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

dimethyl 2-(2,2-dimethoxyethyl)propanedioate

InChI

InChI=1S/C9H16O6/c1-12-7(13-2)5-6(8(10)14-3)9(11)15-4/h6-7H,5H2,1-4H3

InChI Key

HPCPJKAFKIAFOK-UHFFFAOYSA-N

Canonical SMILES

COC(CC(C(=O)OC)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,2-dimethoxyethyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of dimethyl malonate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with 2,2-dimethoxyethyl bromide to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2,2-dimethoxyethyl)propanedioate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to the following structurally related propanedioate esters:

Compound Name Key Substituents CAS Number (if available) Molecular Formula Key Applications
Dimethyl (2,2-dimethoxyethyl)propanedioate 2,2-dimethoxyethyl group N/A C9H16O6 Polymer precursors, drug synthesis
Dimethyl malonate Simple malonate ester (no substituents) 108-59-8 C5H8O4 Solvent, organic synthesis
(±)-Dimethyl (2-nitro-1-phenylethyl)propanedioate (6d) 2-nitro-1-phenylethyl group N/A C14H15NO7 Nitro-Mannich reaction products
5,5-Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate Cyclic dioxane ring N/A C10H14O6 Hydrolysable hydrogels
Diethyl 2-methylidenepropanedioate Methylidene group 3377-20-6 C8H10O4 Reactive dienophile
Key Observations:
  • Functional Group Impact : The 2,2-dimethoxyethyl group in the target compound enhances solubility in polar solvents compared to dimethyl malonate, which lacks substituents . However, it is less reactive than nitro- or methylidene-substituted analogs (e.g., 6d or diethyl 2-methylidenepropanedioate) due to the electron-donating nature of methoxy groups .
  • Cyclic vs. Acyclic Derivatives : The dioxane-ring-containing analog () exhibits higher thermal stability (mp >100°C) compared to the acyclic target compound, likely due to reduced conformational flexibility .
Key Findings:
  • The target compound’s synthesis is more efficient (1 hour vs. 6 days for 6d) due to the use of acid-catalyzed cyclization rather than multi-step nitro-Mannich reactions .
  • Substituents like nitro groups (in 6d) require longer reaction times due to steric and electronic challenges during bond formation .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability
This compound Not reported High in THF, DMSO Stable under acidic conditions
(±)-6c (nitro-substituted analog) 106–107 Moderate in Et2O/PE Sensitive to light and heat
Dimethyl malonate -50 (liquid) High in ethanol, ether Highly stable
Key Differences:
  • The dimethoxyethyl group improves aqueous miscibility compared to nitro-substituted analogs but reduces thermal stability relative to cyclic derivatives .
  • Dimethyl malonate’s lack of substituents makes it a versatile, low-cost precursor but limits its utility in complex syntheses .

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